Guangsangon N
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H30O10 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(2S)-2-[5-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C35H30O10/c1-16-8-24(20-5-2-17(36)10-27(20)39)34(35(44)22-7-4-18(37)11-28(22)40)25(9-16)23-13-26(30(42)14-29(23)41)33-15-31(43)21-6-3-19(38)12-32(21)45-33/h2-7,9-14,24-25,33-34,36-42H,8,15H2,1H3/t24-,25+,33+,34-/m1/s1 |
InChI Key |
MCJGDQGGKNEZHE-VVSMDZRYSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)[C@@H]5CC(=O)C6=C(O5)C=C(C=C6)O)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C(=C4)C5CC(=O)C6=C(O5)C=C(C=C6)O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Mechanistic Enzymology of Guangsangon N
Elucidation of Precursor Molecules in Guangsangon N Biosynthesis
The biosynthesis of this compound, like other mulberry Diels-Alder-type adducts, is believed to originate from two primary types of precursor molecules derived from the phenylpropanoid pathway. nih.govnih.gov While the exact precursors for this compound have not been definitively isolated and confirmed, the general biosynthetic blueprint for MDAAs provides a well-supported hypothesis. researchgate.net
The formation of the characteristic MDAA scaffold involves an intermolecular [4+2] cycloaddition between a dienophile and a diene .
Dienophile Precursors : For the vast majority of MDAAs, the dienophile is a chalcone (B49325) . nih.govresearchgate.net Chalcones are open-chain flavonoids that serve as central intermediates in the biosynthesis of various phenolic compounds. They are formed from one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase. nih.gov For many MDAAs, a critical feature of the chalcone dienophile is the presence of a hydroxyl group at the 2'-position, which is thought to be important for the subsequent enzymatic reaction. mdpi.com
Diene Precursors : The diene component is typically a dehydroprenylphenol . nih.govresearchgate.net These molecules are themselves complex phenolics, often flavonoids or stilbenes, that have undergone prenylation and a subsequent desaturation of the prenyl group to form a conjugated diene system. mdpi.comresearchgate.net The formation of this diene is a critical step, catalyzed by specialized enzymes. researchgate.net
Based on the general pathway, the biosynthesis of this compound would involve the enzymatic coupling of a specific chalcone and a dehydroprenylphenol, both produced within the Morus macroura plant. researchgate.net
Table 1: General Precursor Classes for Mulberry Diels-Alder-Type Adducts
| Precursor Class | Role in Biosynthesis | Key Structural Features | Biosynthetic Origin |
| Chalcones | Dienophile | C6-C3-C6 backbone, α,β-unsaturated ketone | Phenylpropanoid & Polyketide pathways |
| Dehydroprenylphenols | Diene | Phenolic core with a conjugated diene side chain | Phenylpropanoid & Mevalonate/MEP pathways |
Enzymatic Transformations and Key Enzymes Involved in this compound Formation (e.g., Diels-Alderase)
The key chemical transformation in the biosynthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction. Because natural Diels-Alder adducts like this compound are isolated as optically active single enantiomers, this reaction is understood to be under strict enzymatic control. nih.gov The enzymes responsible are known as Diels-Alderases .
A pivotal breakthrough in understanding MDAA biosynthesis was the identification of the Morus alba Diels-Alderase (MaDA) from cell cultures of the mulberry tree. magtech.com.cnthieme-connect.com MaDA is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that catalyzes the intermolecular [4+2] cycloaddition with high efficiency, regioselectivity, and stereoselectivity. magtech.com.cnthieme-connect.comthieme-connect.com
The proposed mechanism for MaDA involves the enzyme binding both the chalcone (dienophile) and the dehydroprenylphenol (diene) in a specific orientation within its active site. thieme-connect.com This precise positioning facilitates the concerted, though potentially asynchronous, pericyclic reaction to form the cyclohexene (B86901) ring characteristic of this compound and its relatives. magtech.com.cnthieme-connect.com The FAD cofactor is crucial for the catalytic activity, possibly by helping to maintain the substrate binding through hydrogen-bonding interactions. thieme-connect.com
Further research has identified several homologous enzymes of MaDA in Morus species, such as MaDA-1, MaDA-2, and MaDA-3 . mdpi.com These homologues exhibit different stereoselectivities. For instance, MaDA and MaDA-1 are endo-selective, while MaDA-2 and MaDA-3 are exo-selective. researchgate.netmdpi.com This enzymatic diversity explains the natural occurrence of different stereoisomers of MDAAs in mulberry plants. researchgate.net The chemoenzymatic synthesis of Guangsangon E (endo) and Guangsangon J (exo) has been achieved using these different enzymes, highlighting their role in generating stereochemical diversity. beilstein-journals.orgmdpi.com
Table 2: Key Enzymes in Mulberry Diels-Alder Adduct Biosynthesis
| Enzyme | Abbreviation | Function | Cofactor | Stereoselectivity |
| Morus alba Moracin C Oxidase | MaMO | Catalyzes diene formation on prenyl side chains | - | - |
| Morus alba Diels-Alderase | MaDA | Catalyzes intermolecular [4+2] cycloaddition | FAD | endo-selective |
| Morus notabilis Diels-Alderase 1 | MaDA-1 | Catalyzes intermolecular [4+2] cycloaddition | FAD | endo-selective |
| Morus notabilis Diels-Alderase 2/3 | MaDA-2/3 | Catalyzes intermolecular [4+2] cycloaddition | FAD | exo-selective |
Genetic Regulation and Biosynthetic Gene Clusters Associated with this compound Production
The biosynthesis of complex secondary metabolites like this compound is genetically encoded, with the necessary genes often located together in the plant genome in what is known as a Biosynthetic Gene Cluster (BGC) . ipinnovative.com A BGC typically contains genes for the core scaffold-forming enzymes (like chalcone synthase and the Diels-Alderase), as well as genes for tailoring enzymes (e.g., hydroxylases, methyltransferases, glycosyltransferases) that modify the core structure to produce the final diversity of natural products. ipinnovative.combiorxiv.org
While the genomes of Morus alba and Morus notabilis have been sequenced and analyzed, leading to the identification of many genes involved in flavonoid and other secondary metabolite pathways, a specific BGC responsible for the production of this compound or other MDAAs has not yet been fully characterized. frontiersin.orgresearchgate.netoup.com The identification of the Diels-Alderase MaDA was a significant step, achieved through a "biosynthetic intermediate probe (BIP)-based target identification" strategy rather than direct genome mining of a known cluster. nih.govresearchgate.net
The regulation of these genes is complex and can be influenced by developmental stage and environmental stimuli. frontiersin.org The elucidation of the complete BGC for this compound would provide a genetic blueprint for its production and open avenues for metabolic engineering.
Chemo-Enzymatic Strategies for Biosynthetic Pathway Engineering of this compound Analogs
Chemo-enzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis to produce complex molecules and their analogs. beilstein-journals.orgmdpi.com The discovery and characterization of the Diels-Alderase MaDA and its homologues have made this approach particularly powerful for creating both natural and unnatural MDAAs. mdpi.comthieme-connect.com
The general strategy involves the chemical synthesis of various diene and dienophile precursors, which are then subjected to the enzymatic Diels-Alder reaction. beilstein-journals.org Studies have shown that MaDA has a relatively broad substrate tolerance, particularly for the diene component. mdpi.comthieme-connect.com This promiscuity allows for the creation of a library of novel MDAA analogs by pairing different synthetic precursors. mdpi.com
For example, researchers have successfully synthesized analogs of chalcomoracin (B1204337), Guangsangon E, and Kuwanon J by feeding chemically synthesized diene and chalcone analogs to MaDA enzymes. beilstein-journals.org The ability to use different stereoselective enzyme homologues (e.g., endo-selective MaDA-1 vs. exo-selective MaDA-3) further expands the range of possible products, allowing for the synthesis of specific diastereomers. researchgate.netbeilstein-journals.org
This established chemo-enzymatic platform could be directly applied to generate novel analogs of this compound. By systematically modifying the chemical structures of the putative chalcone and diene precursors, a wide array of new compounds with potentially unique biological activities could be produced for further investigation.
Chemical Synthesis and Derivatization Strategies for Guangsangon N
Total Synthesis Approaches to the Guangsangon N Core Scaffold
The central challenge in the total synthesis of this compound and other MDAAs lies in the construction of their unique polycyclic core. The key strategic transformation is the biomimetic [4+2] cycloaddition, or Diels-Alder reaction, which joins a dienophile (typically a chalcone (B49325) derivative) and a dehydroprenylphenol diene. nih.govmdpi.com This reaction is considered a cornerstone for the total synthesis of these natural products. mdpi.com
Synthetic efforts often focus on developing methods to assemble complex polycyclic scaffolds by utilizing multiple bond-forming steps, such as cycloadditions and cascade reactions. ugent.be A common approach involves the chemical synthesis of two main fragments—the diene and the dienophile—which are then coupled to assemble the core scaffold. beilstein-journals.org For instance, in the synthesis of related complex natural products, a left-half fragment (an aldehyde) can be synthesized on a large scale from a readily available chiral starting material, while the other fragment is prepared separately before their eventual coupling. beilstein-journals.org
Chemo-enzymatic synthesis represents a powerful strategy, where enzymes are used for regio- and stereoselective late-stage functionalization of a chemically synthesized core scaffold. beilstein-journals.org This integrated approach combines the strengths of chemical synthesis for scaffold construction with the precision of enzymatic catalysis for intricate modifications, providing a versatile platform for accessing complex natural products like MDAAs. beilstein-journals.org
Stereoselective Synthesis Methodologies for this compound and Related MDAAs
Stereoselectivity is a critical aspect of synthesizing complex molecules like this compound, which contain multiple stereogenic centers. mdpi.com The stereochemical outcome of the key Diels-Alder reaction determines the final architecture of the MDAA.
A significant breakthrough in the stereoselective synthesis of MDAAs has been the discovery and characterization of Morus alba Diels-Alderase (MaDA) enzymes. mdpi.com These naturally occurring enzymes catalyze the [4+2] cycloaddition with high selectivity. Researchers have identified several MaDA enzymes with differing substrate scopes and, crucially, distinct stereoselectivities. mdpi.com For example, the original MaDA primarily yields endo-adducts, while engineered or different natural versions like MaDA-2 and MaDA-3 can produce exo-adducts as the major products from the same precursors. mdpi.combeilstein-journals.org This enzymatic control allows for the selective synthesis of specific epimers.
Table 1: Stereoselectivity of Different Morus alba Diels-Alderase (MaDA) Enzymes
| Enzyme | Predominant Stereoselectivity | Example Products |
|---|---|---|
| MaDA | endo | Chalcomoracin (B1204337), Guangsangon E, Kuwanon Y |
| MaDA-2 | exo | Mongolicin F, Mulberrofuran J, Albafuran C |
| MaDA-3 | exo | Guangsangon J, exo-Kuwanol E |
This table summarizes the observed stereochemical outcomes for different MaDA enzymes as reported in the literature. mdpi.com
Beyond enzymatic methods, general strategies in stereoselective synthesis are applicable. amazon.com These include the use of chiral auxiliaries, organocatalysis, and metal catalysis to control the formation of specific stereoisomers. thieme.denih.gov For flavonoid synthesis, related phenolic compounds, methods like stereoselective chalcone epoxidation followed by intramolecular cyclization have been employed. nih.gov Such principles can be adapted to control the stereochemistry during the synthesis of the dienophile or diene precursors required for the this compound scaffold.
Rational Design and Chemical Synthesis of this compound Analogs and Derivatives
The rational design of analogs is a key strategy in medicinal chemistry to explore structure-activity relationships and optimize molecular properties. lifechemicals.com For this compound, this involves the targeted synthesis of new derivatives by modifying its core structure or peripheral functional groups.
The modular nature of the Diels-Alder synthesis of MDAAs provides a direct route for creating analogs. By systematically varying the structures of the chalcone dienophile and the dehydroprenylphenol diene, a diverse library of MDAA analogs can be generated. nih.gov For example, the cycloaddition of different chalcone precursors with various dienes has been shown to yield a range of natural and unnatural MDAAs, with combined yields reported between 13% and 62% for specific pairings. nih.gov This combinatorial-like approach allows for a rapid exploration of the chemical space around the this compound scaffold.
Computational methods, such as molecular docking, are used to guide the design of new analogs. researchgate.netpitt.edu By modeling the interactions of designed compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest potential for desired activities. researchgate.net This structure-based rational design approach was used to create peptidomimetic inhibitors and has been applied to other complex natural products. frontiersin.org Such computational analyses have been performed on Guangsangon E, a structurally related compound, to explore its potential interactions with protein targets, demonstrating the applicability of these methods to the MDAA family. researchgate.net
Novel Synthetic Methodologies for Accessing this compound-like Structures
The development of novel synthetic methods is crucial for efficiently accessing complex molecular architectures like that of this compound. thieme.de Research in this area focuses on creating more efficient, selective, and environmentally benign reactions. scirp.org
One of the most promising novel approaches for MDAA synthesis is chemo-enzymatic synthesis. beilstein-journals.org This strategy leverages the power of enzymes to perform challenging chemical transformations with high precision. For instance, P450 enzymes can be used to introduce hydroxyl groups at specific positions (late-stage functionalization), while Diels-Alderase enzymes (MaDAs) can construct the multicyclic core in a single, stereoselective step. mdpi.combeilstein-journals.org This integration of biocatalysis with chemical synthesis provides a powerful and efficient route to complex natural products and their derivatives. beilstein-journals.org
Other modern synthetic methods could also be applied to construct this compound-like structures. Organometallic complexes, for example, are powerful tools for ring construction in the synthesis of other natural products. nih.gov Methodologies involving dearomative cycloadditions catalyzed by metals like nickel have been used to create complex polycyclic systems from simple aromatic precursors, a strategy potentially adaptable to the phenolic moieties present in MDAA precursors. illinois.edu Furthermore, the development of photocatalysis under solvent-free conditions and other green chemistry approaches represents an expanding frontier for complex molecule synthesis. mdpi.com
Structural Elucidation and Advanced Spectroscopic Characterization of Guangsangon N
Application of High-Resolution Mass Spectrometry for Guangsangon N Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the initial characterization of a new chemical entity such as this compound. Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would be employed to determine the compound's accurate mass and elemental composition.
Research Findings: A hypothetical HR-ESI-MS analysis would provide a high-resolution mass-to-charge ratio (m/z) for the molecular ion of this compound. This data is crucial for calculating the precise molecular formula. For instance, an observed ion at a specific m/z would be used to generate a list of possible elemental compositions, which would then be narrowed down based on other spectroscopic data and biosynthetic plausibility.
Table 4.1.1: Hypothetical HR-ESI-MS Data for this compound
| Ion Type | Calculated m/z | Observed m/z | Mass Error (ppm) | Proposed Formula |
|---|---|---|---|---|
| [M+H]⁺ | Value | Value | Value | Formula |
| [M+Na]⁺ | Value | Value | Value | Formula |
| [M-H]⁻ | Value | Value | Value | Formula |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds. A suite of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be required to piece together the connectivity and stereochemistry of this compound.
Research Findings:
¹H NMR: This would reveal the number of different proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet), and coupling constants (J), providing information about adjacent protons.
¹³C NMR: This would indicate the number of unique carbon atoms and their chemical environments (e.g., aliphatic, olefinic, aromatic, carbonyl).
2D NMR:
COSY (Correlation Spectroscopy): Would establish proton-proton couplings, helping to identify spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, crucial for connecting different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space correlations between protons, providing insights into the relative stereochemistry and conformation of the molecule.
Table 4.2.1: Hypothetical ¹H NMR Data for this compound
| Position | δH (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| e.g., H-1 | Value | e.g., d | Value |
| e.g., H-2 | Value | e.g., dd | Value, Value |
Table 4.2.2: Hypothetical ¹³C NMR Data for this compound
| Position | δC (ppm) |
|---|---|
| e.g., C-1 | Value |
| e.g., C-2 | Value |
Vibrational and Electronic Spectroscopic Techniques for this compound Characterization
Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
Research Findings:
Infrared (IR) Spectroscopy: The IR spectrum would show absorption bands corresponding to the vibrational frequencies of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum would reveal the presence of chromophores, such as conjugated systems or aromatic rings, by identifying the wavelengths of maximum absorption (λmax).
Circular Dichroism (CD) Spectroscopy: If this compound is a chiral molecule, CD spectroscopy would be used to investigate its stereochemical features. The presence of Cotton effects (positive or negative peaks) can provide information about the absolute configuration of stereocenters.
Table 4.3.1: Hypothetical Vibrational and Electronic Spectroscopic Data for this compound
| Technique | Wavelength/Wavenumber | Functional Group/Transition |
|---|---|---|
| IR (cm⁻¹) | e.g., ~3400 | O-H stretch |
| e.g., ~1700 | C=O stretch | |
| UV (nm) | e.g., 254 | π → π* transition |
| CD (nm) | e.g., 280 | Positive Cotton Effect |
Computational Spectroscopy for Predicting and Interpreting this compound Spectral Data
Computational methods are increasingly used to complement experimental data in structural elucidation. Density Functional Theory (DFT) calculations can be employed to predict NMR chemical shifts, IR vibrational frequencies, and electronic transitions for proposed structures of this compound.
Research Findings: By calculating the theoretical spectra for different possible isomers or stereoisomers of this compound, a comparison with the experimental data can help to confirm the correct structure. For example, calculated ¹³C and ¹H NMR chemical shifts for a proposed structure can be correlated with the experimental values to assess the likelihood of that structure being correct. Similarly, predicted IR and UV-Vis spectra can aid in the assignment of experimental absorption bands.
Table 4.4.1: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Proposed Structure of this compound
| Carbon Position | Experimental δC (ppm) | Calculated δC (ppm) | Difference (ppm) |
|---|---|---|---|
| e.g., C-1 | Value | Value | Value |
| e.g., C-2 | Value | Value | Value |
Mechanistic Investigations of Biological Activities of Guangsangon N in Vitro and in Silico
Molecular Target Identification and Validation in Cellular Models Treated with Guangsangon N
The initial step in understanding a compound's biological activity is the identification of its molecular targets within the cell. For this compound, pharmacoinformatics analyses have been employed to predict these interactions. These computational techniques screen the compound against known protein structures to identify potential binding partners.
Research has identified Aromatase, also known as Cytochrome P450 19A1 (CYP19A1), as a primary potential molecular target for this compound. nih.govui.ac.idfrontiersin.org CYP19A1 is a key enzyme responsible for the conversion of androgens to estrogens and is a validated target in the treatment of hormone-dependent cancers. nih.govui.ac.id The in silico studies suggest that several active compounds from Morus macroura, including this compound, exhibit protein-protein interaction activities with CYP19A1. nih.govui.ac.idfrontiersin.org This predicted interaction suggests that this compound could potentially influence conditions associated with aromatase activity, such as aromatase excess syndrome. nih.govui.ac.idfrontiersin.org
While these computational predictions are a critical first step, validation in cellular models is required to confirm these findings. Currently, literature detailing the treatment of cellular models with this compound to validate its interaction with CYP19A1 or other targets is not available in the reviewed sources. Such in vitro experiments would be essential to confirm that the predicted binding translates to a functional effect on the protein's activity within a biological system.
Elucidation of Cellular Signaling Pathway Modulation by this compound
Cellular signaling pathways are complex networks that dictate cellular functions like growth, proliferation, and death. Natural compounds often exert their effects by modulating these pathways.
This compound-Induced Autophagy and Apoptosis Pathway Modulation in Cellular Systems
Autophagy and apoptosis are two distinct forms of programmed cell death that are crucial for tissue homeostasis and are often dysregulated in diseases like cancer. mdpi.com Autophagy is a cellular recycling process that can either promote cell survival under stress or lead to cell death. frontiersin.orgmdpi.com Apoptosis is a more direct form of programmed cell death. The interplay between these two pathways is complex, with shared molecular regulators. nih.gov
While many phytochemicals are known to modulate these pathways, direct experimental evidence specifically demonstrating this compound-induced autophagy or apoptosis in cellular systems is not present in the available scientific literature. mdpi.comnih.gov However, studies on closely related compounds isolated from the same plant family provide context. For example, Guangsangon E, a structural analog, has been reported to induce ER stress-dependent autophagy. nih.gov Another compound from mulberry, Moracin N, has been shown to induce both autophagy and apoptosis in lung cancer cells. researchgate.net These findings suggest that the potential for this compound to modulate these critical cellular death pathways warrants future investigation.
Interaction Mechanisms of this compound with Specific Protein Targets (e.g., mTOR, HIF-1a, MMP-9, CYP19A1, PD-1) in Cellular Contexts
Based on computational predictions and studies of analogous compounds, several specific protein targets have been considered in the context of Morus-derived compounds.
CYP19A1 (Aromatase): As the most strongly predicted target from in silico studies, the interaction mechanism of this compound with CYP19A1 is of significant interest. Deep learning docking simulations predict a relatively strong binding affinity, suggesting a stable interaction. nih.govfrontiersin.org This interaction is hypothesized to be the basis for its potential influence on conditions related to estrogen synthesis. nih.govui.ac.id
mTOR, HIF-1α, MMP-9, and PD-1: These proteins are critical regulators of cellular processes frequently implicated in cancer.
mTOR (mechanistic target of rapamycin) is a central kinase that regulates cell growth, proliferation, and autophagy. genome.jpnovusbio.com
HIF-1α (hypoxia-inducible factor 1-alpha) is a transcription factor that allows tumor cells to adapt and survive in low-oxygen environments. e-crt.orgijstemcell.com
MMP-9 (matrix metalloproteinase-9) is an enzyme that degrades the extracellular matrix, facilitating cancer cell invasion and metastasis. nih.govmdpi.com
PD-1 (programmed cell death protein 1) is an immune checkpoint receptor that cancer cells can exploit to evade the immune system. researchgate.nethci.edu.au
Currently, there are no direct studies in the reviewed literature that demonstrate an interaction between This compound and mTOR, HIF-1α, MMP-9, or PD-1. However, computational analyses of other compounds from Morus sp. have predicted such interactions. For instance, Guangsangon E and Chalcomoracin (B1204337) have been analyzed for their potential to inhibit HIF-1α and MMP-9 expression, respectively, and have been docked to the PD-1 protein. ui.ac.idui.ac.id These studies on related molecules suggest that these pathways are plausible, yet unconfirmed, areas of investigation for this compound.
Structure-Activity Relationship (SAR) Studies of this compound and its Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. wikipedia.org These studies guide the design of new, more potent, and selective analogs. wikipedia.org
Pharmacoinformatics analysis of several compounds from Morus macroura, including this compound, provided some initial structural commentary. frontiersin.org According to one study, this compound was found to have multiple violations of Lipinski's Rule of Five. frontiersin.org This rule is a guideline to assess the drug-likeness of a chemical compound and its likelihood of being an orally active drug. Violations may suggest potential issues with properties like absorption or bioavailability, which could make it a less promising candidate for drug development without significant modification. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops a mathematical model correlating the chemical structures of a group of compounds with their biological activity. genome.jp This allows for the prediction of the activity of new, unsynthesized derivatives.
A review of the current scientific literature reveals no specific QSAR models developed for this compound or its derivatives. The creation of such a model would require a dataset of structurally similar analogs with corresponding measured biological activity against a specific target, which is not yet available.
Computational Chemistry Approaches (e.g., Molecular Docking, Molecular Dynamics Simulations, Deep Learning Docking) to Predict this compound Interactions
Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule like this compound and its potential protein targets at a molecular level.
Molecular Docking and Deep Learning Docking: These methods predict the preferred orientation and binding affinity of a ligand when bound to a receptor. A pharmacoinformatics study utilizing deep learning docking analyzed nine active compounds from Morus macroura, including this compound. nih.govui.ac.idfrontiersin.org The study predicted the binding affinities of these compounds against Aromatase (CYP19A1). This compound was found to have a relatively strong predicted binding affinity. nih.govfrontiersin.org
Table 1: Predicted Binding Affinities of Morus macroura Compounds to Aromatase (CYP19A1) via Deep Learning Docking
| Compound | Predicted Binding Affinity (kcal/mol) |
|---|---|
| Guangsangon L | -10.99 |
| Macrourone C | -10.44 |
| Guangsangon M | -9.62 |
| Mulberroside C | -8.93 |
| This compound | -8.39 |
| Guangsangon K | -6.26 |
| Andalasin A | -5.32 |
Data sourced from a 2024 pharmacoinformatics analysis. nih.govfrontiersin.org
Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic movements and stability of the ligand-receptor complex over time. In the same study that performed the docking analysis, MD simulations were conducted to further evaluate the stability of the interactions. nih.govui.ac.idfrontiersin.org However, these simulations were focused on the compounds with the highest predicted binding affinities, namely Guangsangon L and Macrourone C. nih.govui.ac.idfrontiersin.org this compound was not selected for this more computationally intensive analysis, and therefore, there is no reported data on its dynamic interaction or stability with the CYP19A1 target.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| Andalasin A |
| Chalcomoracin |
| Guangsangon E |
| Guangsangon K |
| Guangsangon L |
| Guangsangon M |
| This compound |
| Macrourone C |
| Moracin N |
| Mulberrofuran G |
| Mulberrofuran K |
Advanced Analytical Methodologies for Guangsangon N Research and Characterization
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Guangsangon N Profiling and Quantification
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for the analysis of prenylated flavonoids like this compound. measurlabs.com This hyphenated technique combines the superior separation capabilities of HPLC with the high sensitivity and specificity of MS, enabling both the qualitative profiling and quantitative determination of the compound in complex extracts. nih.govnih.gov
For profiling, HPLC is typically performed in a reverse-phase format, utilizing a C18 column to separate compounds based on their hydrophobicity. nih.govhplc.eu A gradient elution system, commonly employing a mobile phase of acetonitrile (B52724) and water acidified with formic acid, allows for the effective separation of a wide range of compounds within a single run. nih.govnih.gov As compounds elute from the column, they are introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) analyzers, such as Time-of-Flight (TOF) or Orbitrap, provide highly accurate mass measurements, which are critical for determining the elemental composition and tentatively identifying this compound and related flavonoids in a plant extract. mdpi.com
For quantification, HPLC is often coupled with a tandem mass spectrometer (MS/MS), such as a triple quadrupole instrument. mdpi.com This setup operates in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique where a specific precursor ion of the target analyte is selected and fragmented to produce a characteristic product ion, which is then detected. nih.gov The development of a quantitative method requires rigorous validation to ensure its reliability, assessing parameters such as linearity, sensitivity, accuracy, and precision. nih.gove-nps.or.kr
Below is a table summarizing typical parameters for an HPLC-MS method used for the analysis of flavonoids.
| Parameter | Typical Conditions and Values |
|---|---|
| Chromatographic System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Stationary Phase (Column) | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) nih.govnih.gov |
| Mobile Phase | Gradient elution with (A) 0.1% Formic Acid in Water and (B) Acetonitrile nih.govmdpi.com |
| Flow Rate | 0.3 - 1.0 mL/min nih.govnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) or High-Resolution Mass Spectrometry (HRMS) nih.govmdpi.com |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for flavonoids mdpi.com |
| Quantification Mode | Multiple Reaction Monitoring (MRM) nih.gov |
Method validation ensures the data are accurate and reproducible. The table below outlines key validation parameters for a quantitative HPLC-MS assay.
| Validation Parameter | Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, R²) | > 0.99 nih.gov |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | S/N ≥ 10; precision and accuracy within ±20% e-nps.or.krnih.gov |
| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) nih.govnih.gov |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) nih.govnih.gov |
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Complex Mixture Analysis Containing this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of natural products. leibniz-fmp.de While 1D NMR (¹H and ¹³C) is fundamental, analyzing this compound within a complex plant extract often results in severe signal overlap, necessitating more advanced NMR techniques. nih.gov
Two-dimensional (2D) NMR experiments are critical for piecing together the molecular structure of flavonoids from complex spectra or after isolation. mdpi.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) reveal through-bond connectivities between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), allowing for the unambiguous assignment of the chemical structure. mdpi.comtandfonline.com
For direct analysis of mixtures, hyphenated and specialized NMR methods are employed. nih.govmdpi.comLiquid Chromatography-NMR (LC-NMR) directly couples an HPLC system to an NMR spectrometer, allowing for the acquisition of NMR data for individual components of a mixture as they are separated chromatographically. mdpi.comcreative-biostructure.com This avoids the laborious process of isolation. Diffusion-Ordered Spectroscopy (DOSY) is another powerful technique for mixture analysis, separating the NMR signals of different molecules based on their translational diffusion coefficients, which correlate with molecular size and shape. nih.gov This can help to differentiate compounds like this compound from other constituents in an unpurified extract.
The table below summarizes advanced NMR techniques applicable to the study of this compound in complex mixtures.
| NMR Technique | Application in this compound Research |
|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Determines the complete chemical structure by establishing C-C and C-H frameworks of the isolated compound. mdpi.comnih.gov |
| LC-NMR (Liquid Chromatography-NMR) | Enables structural analysis of individual components within a crude extract without requiring prior isolation. mdpi.comcreative-biostructure.com |
| DOSY (Diffusion-Ordered Spectroscopy) | Separates NMR signals of different compounds in a mixture based on their diffusion rates, aiding in component identification. nih.gov |
| STOCSY (Statistical Correlation Spectroscopy) | Identifies structurally related compounds in a mixture by correlating their NMR signals across multiple samples. nih.gov |
Chromatographic and Electrophoretic Separation Techniques for this compound Enrichment and Purification
The isolation of this compound from its natural source, such as the root bark of Morus alba, is a multi-step process involving several chromatographic techniques to enrich and ultimately purify the compound. mdpi.com The process begins with the extraction of plant material using an appropriate solvent, like ethyl acetate, to create a crude extract rich in flavonoids. e-nps.or.kr
Open Column Chromatography (CC) is the primary workhorse for the initial fractionation of the crude extract. ishs.org A variety of stationary phases are used depending on the separation principle:
Silica Gel: Used in normal-phase chromatography to separate compounds based on polarity. mdpi.come-nps.or.kr
Octadecyl Silica (ODS/C18): Used in reversed-phase chromatography, separating compounds based on hydrophobicity. mdpi.com
Sephadex LH-20: A size-exclusion medium that separates molecules based on their size, effective for separating flavonoids from other classes of compounds. mdpi.com
Thin-Layer Chromatography (TLC) is used throughout the process to monitor the progress of the column separation, identify fractions containing the target compound, and determine optimal solvent systems. ijraset.com The retention factor (Rf) value helps in identifying the compounds of interest. ijraset.com
For final purification, Preparative High-Performance Liquid Chromatography (Prep-HPLC) is often employed. This technique offers much higher resolution than open-column methods, yielding this compound at a high degree of purity suitable for structural elucidation and bioactivity studies.
The following table summarizes the chromatographic techniques used in the purification workflow.
| Technique | Role in Purification Workflow | Stationary Phase Example |
|---|---|---|
| Open Column Chromatography | Initial fractionation of crude extract into simpler mixtures. | Silica Gel, ODS (C18) mdpi.come-nps.or.kr |
| Size-Exclusion Chromatography | Separation based on molecular size, often used as an intermediate step. | Sephadex LH-20 mdpi.com |
| Thin-Layer Chromatography (TLC) | Monitoring fractions and optimizing separation conditions. | Silica Gel F₂₅₄ e-nps.or.kr |
| Preparative HPLC (Prep-HPLC) | Final purification of the target compound to high purity. | Reversed-phase C18 |
While electrophoretic techniques are powerful for separating charged molecules like proteins and peptides, they are less commonly used for the preparative-scale enrichment and purification of neutral, moderately sized organic molecules like this compound.
Bioanalytical Methods for Studying this compound in Biological Matrices (excluding human/clinical samples)
To understand the pharmacokinetic profile of this compound, it is essential to measure its concentration over time in biological matrices from animal models, such as rat plasma or serum. infinixbio.comeuropa.euLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its exceptional sensitivity and selectivity, which are required to detect low concentrations of the analyte in a complex biological environment. nih.govfrontiersin.org
A robust bioanalytical method involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. japsonline.com
Sample Preparation is critical for removing endogenous interferences like proteins and phospholipids (B1166683) that can suppress the MS signal and damage the analytical column. japsonline.com Common techniques include:
Protein Precipitation (PPT): A rapid method where a cold organic solvent, such as acetonitrile, is added to the plasma to denature and precipitate proteins. srce.hr
Liquid-Liquid Extraction (LLE): A method where the analyte is selectively extracted from the aqueous plasma into an immiscible organic solvent. nih.gov
Solid-Phase Extraction (SPE): A highly selective technique that uses a solid sorbent to bind the analyte, which is then washed to remove interferences and selectively eluted. mdpi.com
Once the sample is cleaned, it is analyzed by a validated LC-MS/MS method. srce.hr The validation process for a bioanalytical method is stringent and includes assessment of specificity, linearity, accuracy, precision, recovery, matrix effect, and the stability of the analyte under various storage and handling conditions. europa.eudovepress.com
The table below details typical parameters for a validated LC-MS/MS method for quantifying a flavonoid like this compound in rat plasma.
| Parameter | Example/Description |
|---|---|
| Biological Matrix | Rat Plasma or Serum nih.govsrce.hr |
| Sample Preparation | Protein Precipitation with acetonitrile or Liquid-Liquid Extraction with ethyl acetate. nih.govsrce.hr |
| Analytical Technique | UHPLC-MS/MS (e.g., Triple Quadrupole) nih.gov |
| Chromatography | Reversed-phase C18 column with a rapid gradient elution. nih.gov |
| Internal Standard (IS) | A structurally similar compound added to samples and standards to correct for variability. srce.hr |
| Key Validation Metrics | Matrix Effect, Extraction Recovery, Stability (Freeze-Thaw, Bench-Top, Long-Term). srce.hrdovepress.com |
Future Research Directions and Theoretical Applications of Guangsangon N
Untapped Biosynthetic Potential and Metabolic Engineering for Guangsangon N Production
This compound belongs to the family of Mulberry Diels-Alder-type adducts (MDAAs), which are believed to be synthesized in plants through an enzyme-catalyzed intermolecular [4+2] cycloaddition. mdpi.com The biosynthesis of these complex molecules is a fertile ground for investigation. The precursors for MDAAs are generally derived from the phenylpropanoid pathway, which produces chalcones that act as dienophiles. nih.gov Another precursor, a dehydroprenylphenol, serves as the diene. mdpi.com The key step is the cycloaddition, which is catalyzed by a Diels-Alderase enzyme, conferring the optical activity observed in these natural products. mdpi.comrsc.orgrsc.org
Feeding studies with labeled precursors in Morus alba cell cultures have shown that both L-phenylalanine and L-tyrosine can be incorporated into the backbone of MDAAs like chalcomoracin (B1204337) and kuwanon J, indicating the involvement of the shikimate pathway. cdnsciencepub.com Key enzymes such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and flavonoid hydroxylases are central to the production of the necessary precursors. mdpi.com
The elucidation of the specific enzymes involved in the biosynthesis of this compound is a significant area of untapped potential. While the general pathway for MDAAs is understood, the specific genes encoding the enzymes that catalyze the unique steps leading to this compound in Morus macroura are yet to be identified. mdpi.comresearchgate.net Transcriptome analyses of Morus species have identified numerous genes involved in flavonoid and other secondary metabolite biosynthesis that are differentially expressed under various conditions, such as different harvest times or in response to stressors. frontiersin.orgnih.gov This repository of genetic information could be mined to identify candidate genes for the biosynthesis of this compound.
Metabolic engineering presents a powerful tool to enhance the production of this compound. Once the key biosynthetic genes are identified, they can be overexpressed in the native plant or a heterologous host to increase yields. nih.govlifeasible.com Techniques such as using elicitors like methyl jasmonate and cyclodextrins have been shown to boost the production of other secondary metabolites in Morus cell cultures and hairy root cultures. biorxiv.org The heterologous expression of biosynthetic gene clusters in chassis organisms like Saccharomyces cerevisiae or Escherichia coli is another promising strategy to create a sustainable and scalable production platform for this compound and its analogs. nih.govlifeasible.com
Table 1: Potential Enzymes and Pathways for this compound Biosynthesis
| Biosynthetic Step | Enzyme/Pathway | Function | Supporting Evidence |
| Precursor Synthesis | Phenylpropanoid Pathway | Generates chalcone dienophile precursor | Well-established pathway for flavonoid and MDAA biosynthesis in Morus species. nih.govmdpi.com |
| Precursor Synthesis | Shikimate Pathway | Provides L-phenylalanine and L-tyrosine | Labeled precursor studies confirm incorporation into MDAA skeletons. cdnsciencepub.com |
| Key Cycloaddition | Diels-Alderase | Catalyzes the [4+2] cycloaddition | Postulated to be the key enzymatic step for all optically active MDAAs. mdpi.comrsc.orgrsc.org |
| Gene Regulation | Transcription Factors | Control the expression of biosynthetic genes | Transcriptome studies show differential expression of related genes. frontiersin.orgnih.gov |
Computational Design and In Silico Screening of Novel this compound Analogs with Predicted Biological Activities
Computational approaches are invaluable for exploring the therapeutic potential of natural products and for designing novel, more potent analogs. Pharmacoinformatics studies have begun to shed light on the potential biological activities of this compound. One such study identified this compound as one of nine active compounds from Morus macroura that exhibit protein-protein interaction activities with a cytochrome P450 monooxygenase, specifically CYP19A1 (aromatase). innovareacademics.inresearchgate.netubaya.ac.id This suggests a potential role for this compound in conditions related to aromatase function, such as aromatase excess syndrome and ovarian dysgenesis. innovareacademics.inresearchgate.netubaya.ac.id
Molecular docking simulations are a key tool in these in silico investigations. researchgate.netnih.gov These studies predict the binding affinity of a ligand to a protein target. For instance, deep learning docking simulations have calculated the binding affinity of this compound and related compounds against aromatase. innovareacademics.inresearchgate.net
Table 2: In Silico Docking Data for Morus macroura Compounds against Aromatase (CYP19A1)
| Compound | Binding Affinity (kcal/mol) |
| Guangsangon L | -10.99 |
| Macrourone C | -10.44 |
| Guangsangon M | -9.62 |
| Mulberroside C | -8.93 |
| This compound | -8.39 |
Data sourced from a pharmacoinformatics analysis of Morus macroura compounds. researchgate.net
The existing structural information of this compound provides a foundation for the computational design of novel analogs. rsc.org By using the this compound scaffold as a starting point, new molecules can be designed with modified functional groups to potentially enhance binding affinity, selectivity, and pharmacokinetic properties. nih.gov Pharmacophore-based screening can be employed to identify the key chemical features of this compound responsible for its predicted biological activity. nih.govresearchgate.net This information can then guide the rational design of new derivatives. These designed analogs can be virtually screened against a panel of biological targets to predict their activities, thus prioritizing the most promising candidates for chemical synthesis and biological testing.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of this compound Action
A deeper understanding of the biological mechanisms of action of this compound can be achieved through the integration of various "omics" data, such as transcriptomics, proteomics, and metabolomics. biorxiv.orgbiorxiv.orgpreprints.orgx-mol.net While no multi-omics studies have focused specifically on this compound, research on Morus species provides a clear blueprint for this approach.
Transcriptomic analysis of Morus species has been used to identify genes involved in the biosynthesis of flavonoids and other secondary metabolites, and to understand how their expression changes in response to various stimuli. frontiersin.orgnih.govcas.czacs.org For example, comparative transcriptomic analyses have revealed key genes involved in the production of aromatic compounds in Morus macroura and in the response of Morus alba to drought stress. x-mol.netnih.gov By treating cells or tissues with this compound and performing transcriptomic analysis, researchers could identify which genes and pathways are modulated by the compound, offering clues to its mechanism of action.
Proteomic studies provide a snapshot of the proteins present in a cell at a given time. Comparative proteomics has been used to investigate the response of Morus alba to phytoplasma infection and to identify organ-specific protein accumulation related to flavonoid biosynthesis. mdpi.comnih.govnih.gov Applying proteomics to cells treated with this compound could reveal changes in protein expression that are indicative of its biological targets and downstream effects. For instance, an increase in the abundance of proteins involved in a particular signaling pathway could suggest that this compound interacts with that pathway.
Integrating these multi-omics datasets can provide a holistic view of the cellular response to this compound. For example, a change in the expression of a particular gene (transcriptomics) could be correlated with a change in the abundance of the corresponding protein (proteomics) and a change in the levels of related metabolites (metabolomics). This integrated approach can help to build a comprehensive model of how this compound exerts its biological effects.
Development of Novel Research Tools and Chemical Probes Based on the this compound Scaffold
The unique Diels-Alder adduct structure of this compound makes it an attractive scaffold for the development of novel research tools and chemical probes. These tools can be used to identify the molecular targets of this compound and to visualize its distribution in cells and tissues.
One promising approach is the synthesis of biotinylated derivatives of this compound. scirp.orgacs.org Biotin can be attached to the this compound molecule via a linker arm. scirp.org The resulting biotinylated probe can then be incubated with cell lysates. The probe will bind to its protein targets, and the resulting protein-probe complexes can be captured using streptavidin-coated beads. The captured proteins can then be identified by techniques such as mass spectrometry, thus revealing the direct molecular targets of this compound.
Another strategy is to create fluorescently labeled analogs of this compound. By attaching a fluorescent dye to the this compound scaffold, researchers can visualize the subcellular localization of the compound using fluorescence microscopy. This can provide valuable information about where in the cell the compound is acting. The Diels-Alder reaction itself has been utilized in aqueous conditions for the chemoselective labeling and immobilization of biomolecules, highlighting the potential for creating such probes. nih.govoup.com
These chemical probes would be powerful tools for elucidating the mechanism of action of this compound and for exploring its potential therapeutic applications. The development of such probes represents a key future research direction that could significantly advance our understanding of this intriguing natural product.
Q & A
Q. What experimental methods are used to characterize Guangsangon N’s molecular interactions in drug discovery studies?
this compound’s binding affinity and pose accuracy are typically assessed using deep learning docking and molecular dynamics simulations. Key metrics include:
- Affinity scores (measured in kcal/mol), which quantify binding strength to target proteins. For this compound, an affinity of -8.39 kcal/mol was reported, indicating moderate binding compared to analogs like Guangsangon L (-10.99 kcal/mol) .
- CNN Pose Scores (ranging 0–1), which evaluate docking accuracy. This compound achieved 0.6154 , suggesting moderately reliable pose prediction . Methodological steps include:
- Preparing protein-ligand structures using tools like AutoDock Vina.
- Validating docking protocols with native ligands (e.g., a ligand with -10.68 kcal/mol affinity and 0.9104 CNN Pose Score ) to ensure reproducibility .
Q. How is this compound isolated and purified from natural sources?
Isolation involves:
- Preparative TLC on silica gel or RP18 plates with chloroform-methanol (7:3) for initial separation .
- UV detection at 254 nm to identify fractions containing Diels-Alder adducts like this compound .
- HPLC or NMR for purity validation, ensuring ≥95% purity for pharmacological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s binding affinity data across studies?
Discrepancies may arise from variations in:
- Protein conformational states (e.g., open vs. closed binding pockets).
- Computational parameters (e.g., force fields, solvation models). Mitigation strategies:
- Perform ensemble docking across multiple protein conformations.
- Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics experimentally .
- Compare results with structurally similar compounds (e.g., Guangsangon M: -9.62 kcal/mol ) to identify outliers .
Q. What methodologies optimize this compound’s bioavailability for in vivo studies?
Despite its moderate affinity, this compound’s poor bioavailability (e.g., high logP, low solubility) limits therapeutic potential. Strategies include:
- Prodrug synthesis : Modify hydroxyl groups with ester linkages to enhance membrane permeability.
- Nanoparticle encapsulation : Use liposomal carriers to improve systemic circulation .
- Structure-activity relationship (SAR) analysis : Compare with analogs like Guangsangon E (ΔG = -12.29 kcal/mol ) to identify critical functional groups .
Q. How should researchers design experiments to validate this compound’s role in PPAR-γ signaling pathways?
A robust experimental framework includes:
- In vitro assays :
- Transient transfection of PPAR-γ reporter constructs in HEK293 cells.
- Dose-response analysis (0.1–100 µM) to measure transcriptional activation .
- In silico validation :
- Molecular dynamics simulations (>100 ns) to assess binding stability.
- Free energy calculations (MM-PBSA/GBSA) to confirm ΔG values .
- Negative controls : Use PPAR-γ antagonists (e.g., T0070907) to rule out off-target effects .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Non-linear regression (e.g., GraphPad Prism) to calculate EC₅₀ values.
- Principal component analysis (PCA) to correlate structural features (e.g., hydrogen bonds, hydrophobic contacts) with activity .
- Error analysis : Report SEM for triplicate experiments and adjust for multiple comparisons (Bonferroni correction) .
Q. How can researchers address the low CNN Pose Score (0.6154) of this compound in docking studies?
Low pose scores indicate suboptimal binding orientation. Solutions include:
- Induced-fit docking : Allow protein flexibility to accommodate ligand binding.
- Water network analysis : Identify conserved water molecules that mediate interactions (e.g., bridging hydrogen bonds) .
- Experimental validation : Use X-ray crystallography to resolve the ligand-protein complex .
Tables for Key Metrics
| Compound | Affinity (kcal/mol) | CNN Pose Score | Source |
|---|---|---|---|
| This compound | -8.39 | 0.6154 | |
| Guangsangon L | -10.99 | 0.7654 | |
| Native Ligand | -10.68 | 0.9104 | |
| Guangsangon E | -12.29 | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
